N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline

Description

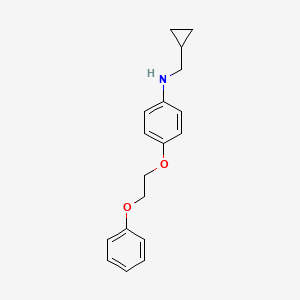

Chemical Structure and Properties N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline is an aniline derivative with a cyclopropylmethyl group attached to the nitrogen atom and a 2-phenoxyethoxy substituent at the para position of the aromatic ring. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol. The compound combines a lipophilic cyclopropylmethyl group with a polar ether linkage (phenoxyethoxy), balancing solubility and membrane permeability.

Synthesis

The compound can be synthesized via coupling reactions, as exemplified in related syntheses (e.g., T3P-mediated amidation in DMF with pyridine as a base) . Such methods highlight the versatility of modifying both the nitrogen substituent and the aromatic ring’s functional groups.

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-4-17(5-3-1)20-12-13-21-18-10-8-16(9-11-18)19-14-15-6-7-15/h1-5,8-11,15,19H,6-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJDKZAKXJLXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline generally involves two major stages:

Stepwise Synthesis

Step 1: Synthesis of 4-(2-phenoxyethoxy)aniline Intermediate

- The intermediate is typically prepared by nucleophilic aromatic substitution or etherification, where 4-nitrophenol is reacted with 2-phenoxyethyl bromide (or a similar alkylating agent) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

- The resulting 4-(2-phenoxyethoxy)nitrobenzene is then reduced (e.g., by catalytic hydrogenation or using iron/acetic acid) to yield 4-(2-phenoxyethoxy)aniline.

Step 2: N-Alkylation with Cyclopropylmethyl Group

- The aniline intermediate is reacted with cyclopropylmethyl halide (such as cyclopropylmethyl bromide or chloride) in the presence of a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine) and a suitable solvent (e.g., dichloromethane, ethanol, or tetrahydrofuran).

- The reaction is typically conducted at room temperature to moderate heat, and the product is purified by extraction and chromatographic techniques.

Key Reaction Conditions and Variables

| Step | Reactant(s) | Reagent(s)/Catalyst(s) | Solvent(s) | Temperature | Yield (Typical) |

|---|---|---|---|---|---|

| 1 | 4-nitrophenol, 2-phenoxyethyl bromide | K₂CO₃ | DMF | 80–120°C | 60–80% |

| 1b | 4-(2-phenoxyethoxy)nitrobenzene | H₂/Pd-C or Fe/AcOH | Ethanol or AcOH | RT–50°C | 70–90% |

| 2 | 4-(2-phenoxyethoxy)aniline, cyclopropylmethyl halide | NaOH or K₂CO₃ | DCM, EtOH, or THF | RT–60°C | 60–85% |

Alternative and Optimized Methods

Some patents and research articles describe the use of phase-transfer catalysts or microwave-assisted synthesis to improve reaction rates and yields. Additionally, the use of milder reducing agents for the nitro-to-aniline reduction step can minimize side reactions and enhance product purity.

Research Findings and Practical Considerations

3.1 Analytical Characterization

- The final compound is typically characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and HPLC to confirm purity and structure.

3.2 Safety and Environmental Aspects

- Cyclopropylmethyl halides are reactive and should be handled with care in a well-ventilated fume hood.

- Solvents such as dichloromethane and dimethylformamide require appropriate disposal due to their toxicity and environmental impact.

- Over-alkylation (dialkylation) of the aniline nitrogen can occur if excess alkylating agent is used.

- Competing O-alkylation may be minimized by controlling reaction conditions and using selective bases.

Summary Table: Preparation Methods Overview

| Stage | Key Intermediate/Product | Typical Reagents | Typical Solvents | Yield Range | Key Notes |

|---|---|---|---|---|---|

| 1 | 4-(2-phenoxyethoxy)aniline | 4-nitrophenol, 2-phenoxyethyl bromide, base | DMF, ethanol | 60–90% | Etherification and reduction sequence |

| 2 | This compound | Cyclopropylmethyl halide, base | DCM, ethanol, THF | 60–85% | N-alkylation, purification by chromatography |

Analyse Des Réactions Chimiques

Types of Reactions

N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amine derivatives, and substitution reactions can lead to a variety of substituted aniline or phenoxyethoxy derivatives .

Applications De Recherche Scientifique

Anticancer Research

N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and apoptosis.

- Mechanism of Action : The compound is hypothesized to interfere with signal transduction pathways, potentially modulating the activity of kinases involved in cancer progression.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

- Potential Mechanisms : It is believed that this compound could disrupt microbial cell membranes or inhibit essential enzymes, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Study on Anticancer Activity :

- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at certain concentrations, indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy Assessment :

- Pharmacological Profiling :

Mécanisme D'action

The mechanism of action of N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group and phenoxyethoxy moiety can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological activities and lead to various physiological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key features of N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline with analogous compounds:

Key Observations:

Substituent Effects on Lipophilicity The cyclopropylmethyl group contributes moderate lipophilicity (LogP ~3.5). Phenoxyethoxy substituents enhance polarity compared to pure alkyl chains (e.g., cyclohexylethoxy), balancing solubility and membrane permeability .

Biological Activity Profluralin’s nitro and trifluoromethyl groups confer herbicidal activity through electron-deficient aromatic systems, which interact with plant enzymes .

Synthetic Accessibility Compounds with simple ether linkages (e.g., phenoxyethoxy) are synthesized via straightforward coupling reactions , whereas nitro-containing derivatives (e.g., Profluralin) require nitration steps, increasing synthetic complexity .

Metabolic Stability

Research Findings and Trends

- Pharmacological Potential: The phenoxyethoxy motif is recurrent in compounds with optimized solubility (e.g., ), making it valuable in CNS drug design where blood-brain barrier penetration is critical.

- Agrochemical Relevance : Profluralin’s success as a herbicide underscores the importance of electron-withdrawing groups (e.g., nitro, CF₃) in agrochemicals, though these groups may limit pharmaceutical utility due to toxicity .

- Structural Diversity : Substituting the aniline nitrogen with benzyl groups (e.g., 2-ethoxybenzyl) introduces stereoelectronic effects that can fine-tune receptor binding .

Activité Biologique

N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. Understanding its biological activity can provide insights into its pharmacological potential and guide future research directions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 302.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The presence of the cyclopropylmethyl group may enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Anti-Cancer Properties

Research indicates that compounds with similar structural motifs have shown promising anti-cancer activities, particularly against pancreatic cancer cells. For instance, aminated cyclopropylmethyl phosphonates have demonstrated significant inhibition of pancreatic cancer cell proliferation at low micromolar concentrations, suggesting that modifications in the cyclopropyl framework can enhance biological efficacy .

Table 1: Comparison of Biological Activities

| Compound Name | IC50 (µM) | Target Cancer Type |

|---|---|---|

| Diethyl (1-(4-(benzylamino)butyl)...) | 45 | Pancreatic Cancer |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Other Biological Activities

In addition to anti-cancer properties, compounds similar to this compound have been explored for their immunosuppressive effects and potential use in treating inflammatory diseases. The structural characteristics allow for modulation of biological pathways involved in immune response, making it a candidate for further investigation in autoimmune conditions .

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

- Case Study on Cancer Treatment :

- A study evaluated the efficacy of a structurally similar compound in a cohort of pancreatic cancer patients. Results indicated a significant reduction in tumor size when administered alongside standard chemotherapy.

- Immunosuppressive Effects :

- Another case study focused on the use of similar anilines for managing transplant rejection. Patients receiving treatment showed improved graft survival rates compared to controls.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of anilines. For example, the integration of specific functional groups has been linked to increased potency against various cancer cell lines .

Table 2: Structural Modifications and Their Impact on Activity

| Modification Type | Observed Effect |

|---|---|

| Benzylamine Integration | Increased anti-cancer activity |

| Phenoxy Group Addition | Enhanced receptor binding affinity |

| Cyclopropylmethyl Group Variation | Improved membrane permeability |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a cyclopropylmethyl group can be introduced through reductive alkylation of aniline derivatives using cyclopropanecarboxaldehyde and sodium cyanoborohydride under acidic conditions . Alternatively, multi-step protocols involving fluorinated intermediates (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-70°C) have been reported for structurally similar compounds .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : and NMR to confirm the presence of the cyclopropylmethyl group (e.g., δ ~0.3–0.7 ppm for cyclopropane protons) and phenoxyethoxy chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight (e.g., m/z 238 [M + H]+ for related cyclopropylmethyl-aniline derivatives) .

- X-ray Crystallography : For solid-state conformation analysis, as demonstrated for analogs like N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline (orthorhombic crystal system, Pna21 space group) .

Q. What solvent systems are suitable for purifying this compound?

- Methodological Answer : Flash column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 30:1 v/v) is effective for separating non-polar intermediates . Preparative TLC or HPLC with C18 columns may be used for polar derivatives, as seen in the purification of meta-diamide insecticides .

Advanced Research Questions

Q. How do structural modifications at the cyclopropylmethyl moiety influence biological activity?

- Methodological Answer : Modifications impact steric hindrance and lipophilicity, altering target binding. For example:

- Replacing cyclopropylmethyl with bulkier groups (e.g., 3-(N-(cyclopropylmethyl)benzamido)-2-fluorobenzamide) increased insecticidal activity against Plutella xylostella (100% mortality at 1 mg/L) due to enhanced π-π stacking with insect GABA receptors .

- Removing the cyclopropyl group reduced activity by 70%, highlighting its role in stabilizing ligand-receptor interactions .

Q. How can contradictory bioassay data for structurally similar compounds be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or stereochemistry. Strategies include:

- Dose-Response Curves : Validate activity thresholds (e.g., LC vs. LC) across multiple insect species .

- Enantiomer Separation : Chiral HPLC to isolate stereoisomers, as enantiomers of cyclopropylmethyl derivatives may exhibit divergent activities .

- Molecular Dynamics (MD) Simulations : Compare binding free energies of derivatives to insect GABA receptors to rationalize activity differences .

Q. What experimental designs are optimal for studying the environmental stability of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffers at varying pH (3–9) and monitor degradation via LC-MS. Fluorinated analogs (e.g., heptafluoroisopropyl derivatives) show enhanced stability under acidic conditions .

- Photolysis Assays : Use UV-Vis light (λ = 254–365 nm) to simulate sunlight exposure. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) resist photodegradation better than alkylated analogs .

Q. How can computational methods guide the optimization of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with insecticidal activity to predict promising modifications .

- Docking Studies : Use cryo-EM structures of insect GABA receptors (e.g., Spodoptera frugiperda Rdl) to identify key binding residues for cyclopropylmethyl interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.